molecular formula C24H26N2O3 B3209668 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1060203-48-6

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B3209668
CAS No.: 1060203-48-6
M. Wt: 390.5 g/mol
InChI Key: VKWPJWNCHWVTLE-UHFFFAOYSA-N
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Description

This compound features a hybrid scaffold combining an indoline core substituted with a cyclopropanecarbonyl group at the 1-position and a tetrahydro-2H-pyran (THP) ring linked to a phenyl moiety via a carboxamide bond. The cyclopropanecarbonyl group enhances metabolic stability by reducing oxidative degradation, while the THP ring may improve conformational rigidity and bioavailability.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c27-22(18-6-7-18)26-13-10-17-8-9-20(16-21(17)26)25-23(28)24(11-14-29-15-12-24)19-4-2-1-3-5-19/h1-5,8-9,16,18H,6-7,10-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWPJWNCHWVTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with PLK1 Inhibitors (D39 and D40)

Key Differences :

  • Core Structure : The target compound uses an indolin-THP scaffold, whereas D39 and D40 (PLK1 inhibitors) feature pyrazole-pyrimidine cores with styryl groups .
  • Substituents : The cyclopropanecarbonyl group in the target compound contrasts with the dimethylcarbamoyl and styryl moieties in D39/D40, which are critical for PLK1 binding.
  • Biological Activity: D39/D40 exhibit nanomolar PLK1 inhibition, while the target compound’s activity remains uncharacterized. Its THP ring may confer distinct pharmacokinetic properties, such as prolonged half-life, compared to the ester-linked pyrazoles in D39/D40 .

Comparison with Piperidine-Based Analogs (Compound 42)

Key Differences :

  • Core Heterocycle : Compound 42 substitutes indolin with a piperidine ring, reducing aromatic interactions but increasing flexibility.
  • Substituent Placement : Both compounds share a cyclopropanecarbonyl group, but in compound 42, it is attached to piperidine rather than indolin. This alters electronic properties and may influence target selectivity .

Comparison with Psychoactive Cyclopropanecarbonyl Derivatives (1-Cp-LSD)

Key Differences :

  • Scaffold : 1-Cp-LSD incorporates a lysergamide backbone, while the target compound uses an indolin-THP system.
  • Functional Groups : Both share the cyclopropanecarbonyl moiety, but 1-Cp-LSD’s diethylcarboxamide and ergoline ring system drive serotonin receptor binding, unlike the target compound’s carboxamide-linked phenyl-THP group .
  • Bioactivity : 1-Cp-LSD is psychoactive, whereas the target compound’s structure suggests enzyme inhibition (e.g., kinase or protease targets) due to its similarity to D39/D40 .

Structural and Pharmacological Data Table

Compound Name & Identifier Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Indolin-THP Cyclopropanecarbonyl, phenyl-THP Undetermined (speculative: kinase inhibition) N/A
D39 (PLK1 Inhibitor) Pyrazole-Pyrimidine Styryl, dimethylcarbamoyl PLK1 inhibitor (IC₅₀: 12 nM)
Compound 42 (SAR Study) Piperidine-Pyrazole Cyclopropanecarbonyl, pyridinyl Undetermined (structural analog)
1-Cp-LSD (Psychoactive) Lysergamide Cyclopropanecarbonyl, diethylcarboxamide Serotonin receptor agonist

Implications of Structural Variations

  • Metabolic Stability : The cyclopropanecarbonyl group in the target compound and 1-Cp-LSD may reduce hepatic clearance compared to ester-linked D39 .
  • Target Selectivity : The indolin-THP scaffold could favor interactions with hydrophobic kinase pockets, unlike the polar pyrimidine cores of D39/D40 .
  • Synthetic Feasibility : The target compound’s synthesis may require regioselective acylation of indolin, akin to compound 42’s methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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